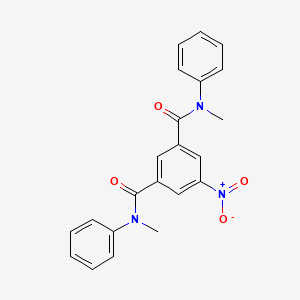![molecular formula C27H20ClN3O3 B11640155 (5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640155.png)
(5Z)-1-(4-chlorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung „(5Z)-1-(4-Chlorphenyl)-5-{[1-(4-Methylbenzyl)-1H-indol-3-yl]methyliden}pyrimidin-2,4,6(1H,3H,5H)-trion“ ist ein komplexes organisches Molekül, das einen Pyrimidinkern aufweist, der mit verschiedenen funktionellen Gruppen substituiert ist
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung beinhaltet typischerweise mehrstufige organische Reaktionen. Die Ausgangsmaterialien könnten 4-Chlorbenzaldehyd, 4-Methylbenzylamin und Indolderivate umfassen. Die wichtigsten Schritte könnten Folgendes beinhalten:
Kondensationsreaktionen: Bildung des Pyrimidinkerns durch Kondensation von Harnstoff mit Aldehyden.
Substitutionsreaktionen: Einführung der Chlorphenyl- und Indolgruppen durch nukleophile Substitution.
Cyclisierung: Bildung der Trionstruktur durch intramolekulare Cyclisierung.
Industrielle Produktionsmethoden
Die industrielle Produktion würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen (Temperatur, Druck) und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Indol- und Methylbenzylgruppen.
Reduktion: Reduktionsreaktionen könnten die Pyrimidintrionstruktur angreifen und diese möglicherweise in ein Dihydropyrimidin umwandeln.
Substitution: Die Chlorphenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Katalysatoren: Palladium auf Kohlenstoff für Hydrierungsreaktionen.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Einführung verschiedener funktioneller Gruppen wie Nitro-, Amino- oder Alkylgruppen.
Wissenschaftliche Forschungsanwendungen
Chemie
Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.
Biologie
In der biologischen Forschung kann diese Verbindung als Sonde zur Untersuchung von Enzymwechselwirkungen oder als potenzielles Leitmolekül in der Wirkstoffforschung dienen.
Medizin
Industrie
Im Industriesektor könnte die Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den diese Verbindung ihre Wirkungen ausübt, hängt von ihrer spezifischen Anwendung ab. Beispielsweise könnte sie in der medizinischen Chemie mit bestimmten Enzymen oder Rezeptoren interagieren und deren Aktivität hemmen. Die molekularen Ziele könnten Kinasen, Proteasen oder G-Protein-gekoppelte Rezeptoren umfassen. Die beteiligten Wege könnten mit der Zellsignalisierung, Apoptose oder Entzündung zusammenhängen.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors. The pathways involved could be related to cell signaling, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (5Z)-1-(4-Chlorphenyl)-5-{[1-(4-Methylbenzyl)-1H-indol-3-yl]methyliden}pyrimidin-2,4,6(1H,3H,5H)-dion
- (5Z)-1-(4-Chlorphenyl)-5-{[1-(4-Methylbenzyl)-1H-indol-3-yl]methyliden}pyrimidin-2,4,6(1H,3H,5H)-tetraon
Einzigartigkeit
Die Einzigartigkeit der Verbindung liegt in ihrem spezifischen Substitutionsschema und dem Vorhandensein der Trionstruktur. Dies verleiht ihr im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften, was zu einzigartigen Anwendungen in verschiedenen Bereichen führen kann.
Eigenschaften
Molekularformel |
C27H20ClN3O3 |
|---|---|
Molekulargewicht |
469.9 g/mol |
IUPAC-Name |
(5Z)-1-(4-chlorophenyl)-5-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H20ClN3O3/c1-17-6-8-18(9-7-17)15-30-16-19(22-4-2-3-5-24(22)30)14-23-25(32)29-27(34)31(26(23)33)21-12-10-20(28)11-13-21/h2-14,16H,15H2,1H3,(H,29,32,34)/b23-14- |
InChI-Schlüssel |
VOPUIWRZARIJCG-UCQKPKSFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-6-phenyl-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11640072.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B11640076.png)
![1,4-Bis[(4-ethylphenyl)methyl]piperazine](/img/structure/B11640081.png)
![N-(3-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11640086.png)
![2-Amino-1-(4-bromo-2-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640093.png)

![2-Cyclopropyl-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide](/img/structure/B11640107.png)

![5-bromo-2-hydroxy-N'-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640131.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11640142.png)
![methyl (4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640150.png)
![3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11640166.png)
![(5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640172.png)
